Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, classified as an antidiabetic agent. [] Its primary role in scientific research is investigating its potential in managing type 2 diabetes mellitus (T2DM) and exploring its pleiotropic effects beyond glucose lowering. [, , , ] Studies focus on anagliptin's influence on lipid metabolism, cardiovascular health, inflammatory responses, and cellular processes. [, , , , , ]
This synthesis route is advantageous due to its high yield and purity, achieving over 99.9% purity through primary crystallization techniques.
Anagliptin has a complex molecular structure characterized by a single asymmetric carbon atom. The molecular formula is , and its molecular weight is approximately 335.83 g/mol. The structural analysis reveals the presence of various functional groups including an amine, a pyrimidine ring, and a chlorinated moiety.
The three-dimensional structure can be elucidated through X-ray crystallography, which provides insights into its conformation and spatial arrangement of atoms . The detailed structural data supports its classification as a potent inhibitor of dipeptidyl peptidase-4.
Anagliptin participates in several chemical reactions during its synthesis:
These reactions are crucial for constructing the final compound while ensuring high yields and purity levels throughout the synthesis process .
Anagliptin operates primarily by inhibiting the enzyme dipeptidyl peptidase-4, which is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing this degradation, anagliptin increases the concentration of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells in response to meals. Additionally, it reduces glucagon secretion, which helps lower blood glucose levels.
Research indicates that anagliptin also has lipid-lowering effects by reducing low-density lipoprotein cholesterol levels through mechanisms that suppress hepatic lipid synthesis . This dual action contributes to its therapeutic efficacy in managing diabetes and associated metabolic disorders.
Anagliptin exhibits several notable physical and chemical properties:
These properties are essential for its formulation into oral dosage forms for diabetic patients .
Anagliptin is primarily applied in the treatment of type 2 diabetes mellitus. Its role as a dipeptidyl peptidase-4 inhibitor not only aids in glycemic control but also offers potential cardiovascular benefits due to its favorable effects on lipid profiles . Clinical studies have demonstrated that it can effectively lower blood glucose levels while minimizing adverse effects commonly associated with diabetes medications.
Furthermore, ongoing research explores its potential applications beyond diabetes management, including its effects on weight management and cardiovascular health . This positions anagliptin as a significant compound in modern diabetes therapy, contributing to improved patient outcomes.
Dipeptidyl peptidase-4 (DPP-4, CD26) is a membrane-associated serine protease expressed ubiquitously across multiple tissues, including the kidney, liver, gastrointestinal tract, and immune cells. Its primary physiological role involves the rapid cleavage and inactivation of incretin hormones—specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are secreted by intestinal enteroendocrine L-cells and K-cells, respectively, in response to nutrient intake. Intact GLP-1 and GIP stimulate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. However, their extremely short plasma half-life (<2 minutes for GLP-1 and ~5-7 minutes for GIP) stems from DPP-4-mediated cleavage at the penultimate alanine or proline residue at the N-terminus. This enzymatic inactivation represents a critical regulatory node in glucose homeostasis [1] [2] [4]. By inhibiting DPP-4, circulating levels of active incretins are elevated, amplifying their insulinotropic effects and improving glycemic control in type 2 diabetes mellitus (T2DM) without provoking hypoglycemia—a key therapeutic advantage [1] [6].
The development of DPP-4 inhibitors ("gliptins") emerged as a targeted strategy to counteract incretin degradation. Following the approval of pioneering agents like sitagliptin (2006) and vildagliptin (2007), anagliptin (developmental codes: SK-0403, CWP-403) was discovered as a potent, orally active, and highly selective DPP-4 inhibitor. Chemically identified as N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, anagliptin belongs to the cyanopyrrolidine structural class alongside vildagliptin and saxagliptin. Its distinguishing feature lies in its pyrazolopyrimidine backbone, setting it apart structurally from other gliptins like the triazolopiperazine-based sitagliptin or the xanthine-derived linagliptin [1] [3] [5]. Preclinical characterization revealed anagliptin's exceptional potency, with an IC₅₀ of 3.8 nM against human DPP-4, coupled with remarkable selectivity (>10,000-fold over the structurally homologous proteases DPP-8 and DPP-9) [1] [5] [7]. This high selectivity profile was anticipated to translate to a favorable safety margin, minimizing off-target effects associated with inhibition of DPP-8/9 observed in early gliptins [1].
Anagliptin underwent rigorous clinical development, culminating in its approval in Japan in 2012 for the treatment of T2DM. It is co-marketed under the brand names Suiny® (Sanwa Kagaku Kenkyusho) and Beskoa® (Kowa Company Ltd.) [1] [3] [4]. A pivotal double-blind Phase III clinical trial sponsored by JW Pharmaceuticals, conducted at Kangbuk Samsung Hospital, South Korea, evaluated anagliptin at doses of 100 mg and 200 mg twice daily (bid) against placebo over 24 weeks in 117 T2DM patients (mean baseline HbA1c ≈ 7.1%). The study demonstrated significant and comparable efficacy for both doses, yielding placebo-subtracted HbA1c reductions of 0.73% and 0.74%, respectively, confirming its glucose-lowering potential [3] [5]. While anagliptin is approved and commercially available primarily in Japan, it has not received regulatory approval from the US FDA or European EMA. Consequently, its clinical utilization remains largely concentrated within the Japanese and select Asian markets [4] [5]. Its positioning within the crowded DPP-4 inhibitor class in these regions leverages its specific pharmacokinetic and potential pleiotropic benefits.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7